molecular formula C9H7FN2O2 B6353824 Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359655-62-1

Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6353824
CAS No.: 1359655-62-1
M. Wt: 194.16 g/mol
InChI Key: VDBFNKKAOTYBIF-UHFFFAOYSA-N
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Description

Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties . The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate typically involves a two-step one-pot method. The process begins with the reaction of 2-aminopyridine derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates. These intermediates are then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile in the same flask without isolation . The reaction conditions are generally mild, often carried out at room temperature in solvents like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable nature of the two-step one-pot synthesis suggests it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate stands out due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBFNKKAOTYBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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